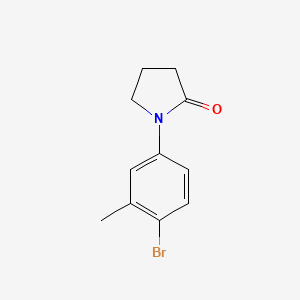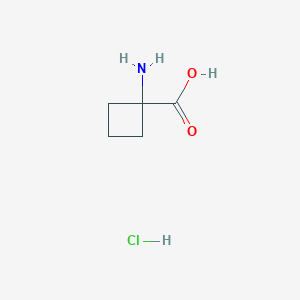![molecular formula C12H14ClNO3S B1280443 3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride CAS No. 35760-18-0](/img/structure/B1280443.png)
3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonyl chloride compounds typically involves chlorosulfonation reactions. In the second paper, the authors describe the synthesis of various aromatic multisulfonyl chlorides through a sequence of reactions, with the final step being the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate or other masked precursors to yield sulfonyl chlorides . Although the exact synthesis of 3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of sulfonyl chloride compounds is characterized by the presence of sulfonyl chloride groups attached to an aromatic system. The conformation of such compounds can be investigated using 1H NMR spectroscopy, as mentioned in the second paper for a series of multisulfonyl chlorides . This technique could be used to analyze the structure of 3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride as well.
Chemical Reactions Analysis
Sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions, such as substitution reactions with nucleophiles. The papers do not provide specific reactions for the compound , but the general reactivity of sulfonyl chlorides suggests that 3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride could be used in the synthesis of other functionalized molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides depend on their molecular structure. While the papers do not discuss the properties of 3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride specifically, they do mention the use of 1,3-disulfonic acid benzimidazolium chloride as a catalyst in the synthesis of tetrahydropyridine, highlighting its efficiency and recyclability . This suggests that sulfonyl chlorides can be designed to have desirable properties for catalysis and other applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselective Formation : Sulfochlorination of 2‐оxo‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepine leads to regioselective formation of the corresponding 7‐chlorosulfonyl derivative, which shows potential for combinatorial production and therapeutic applications (Dorogov et al., 2006).
Stereoselective Synthesis : Enantioselective asymmetric hydrogenation of olefins related to this compound provides an efficient route to key intermediates for the synthesis of non-peptide AVP V2-agonists (Shinohara et al., 2000).
Cytotoxicity Studies : Studies on dibenzofuran annulated 1-azepines, which include compounds with similar structures, have shown moderate cytotoxicity in human ovarian carcinoma cell lines (Yempala et al., 2020).
Pharmaceutical Applications
Diuretic Activities : Research on tolvaptan analogues, derived from similar compounds, indicates significant diuretic activities, highlighting potential pharmaceutical applications (Li Deng-ke, 2012).
GPCR-targeted Scaffolds : Solid-phase synthesis of benzazepine derivatives, related to this compound, has been developed for potential application in G-protein coupled receptor (GPCR) targeting (Boeglin et al., 2007).
Material Science and Other Applications
NMR Spectral Assignment : Complete NMR spectral assignment for N‐aralkylsulfonamides and N‐sulfonylbenz[c]azepines, which include similar structures, aids in the characterization and application in material science (Jios et al., 2005).
nNOS Inhibitors : Novel derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine are being explored as selective inhibitors of human neuronal nitric oxide synthase (nNOS), with potential therapeutic applications (Annedi et al., 2012).
Aryl Radical Cyclization : Studies involving substituted 2-acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepines, similar to the queried compound, have provided insights into the reaction mechanisms of aryl radicals, which is vital in synthetic chemistry (Peisino & Pierini, 2013).
Propiedades
IUPAC Name |
3-acetyl-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-9(15)14-6-4-10-2-3-12(18(13,16)17)8-11(10)5-7-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYXOGXOWXWJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(CC1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463125 | |
| Record name | 3-acetyl-7-chlorosulfonyl-2,3,4,5 -tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride | |
CAS RN |
35760-18-0 | |
| Record name | 3-acetyl-7-chlorosulfonyl-2,3,4,5 -tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















